4-(噻吩-2-基)噻唑-2-羧酸

描述

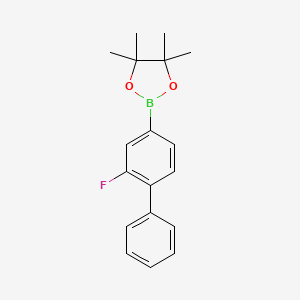

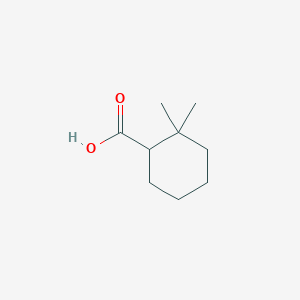

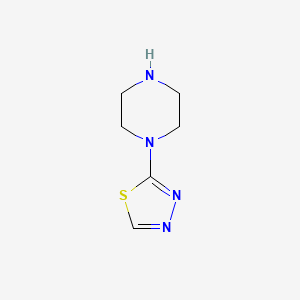

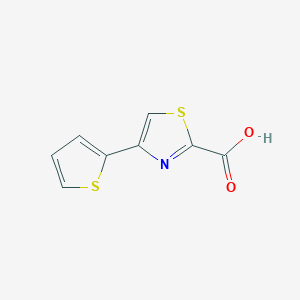

4-(Thiophen-2-yl)thiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the thiophenyl group suggests that this compound may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, a method for synthesizing related compounds involves heterocyclizations, such as the formation of a pyrone fragment followed by the construction of the thiazole cycle through bromination and interaction with thioamides . Another approach to synthesizing thiazole derivatives includes cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These methods highlight the versatility and complexity of synthesizing thiazole-based compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be studied using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations can be used to investigate the stability, molecular properties, and vibrational spectra of thiazole compounds . Such studies can provide insights into the electronic structure, hydrogen bonding, and solvent effects on these molecules.

Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions. For instance, thiazolidine derivatives can dissociate to liberate L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . Additionally, thiazole derivatives can react with nucleophiles to form different products, such as N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nature of the nucleophile . These reactions demonstrate the reactivity and potential applications of thiazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the thiazole ring can affect the compound's acidity, basicity, and solubility. The electronic structure, as revealed by DFT studies, can provide information on the compound's reactivity and interaction with other molecules . Additionally, the synthesis of thiazole derivatives with specific substituents can lead to compounds with significant anti-inflammatory and antimicrobial activities , indicating the potential for pharmaceutical applications.

科学研究应用

光伏性能增强

4-(噻吩-2-基)噻唑-2-羧酸衍生物的一个显著应用是在染料敏化太阳能电池(DSSCs)领域。韩等人(2015年)的研究将2-(噻吩-2-基)噻唑引入二乙基氨基香豆素中,合成了新型香豆素敏化剂。这些敏化剂表现出优越的光吸收能力和光伏性能,特别是带有2-(噻吩-2-基)噻唑桥的7-二乙基氨基香豆素染料,在模拟辐照下显示出显著的光电转换效率提高。这一发现突显了4-(噻吩-2-基)噻唑-2-羧酸衍生物在提高太阳能转换技术效率方面的潜力 (Han et al., 2015)。

腐蚀抑制

另一个关键应用是在腐蚀抑制领域。Chaitra等人(2016年)合成了三种新的噻唑基吡啶衍生物,并研究了它们在酸性条件下对低碳钢的腐蚀抑制效率。研究发现,这些化合物显著抑制了腐蚀,既作为阳极抑制剂又作为阴极抑制剂。这种性质对于在工业应用中保护金属表面尤为重要,突显了4-(噻吩-2-基)噻唑-2-羧酸衍生物在材料科学中的多功能性 (Chaitra et al., 2016)。

电致变色材料

此外,4-(噻吩-2-基)噻唑-2-羧酸衍生物已被探索其在电致变色应用中的潜力。Akpinar等人(2013年)合成了含有噻唑并改变给体基团的噻唑并[5,4-d]噻唑共聚物,展示了多色性能和低带隙值。这些材料显示出在电致变色器件中的潜力,为先进显示技术的发展开辟了新途径 (Akpinar等人,2013年)。

抗菌和抗氧化活性

在生物活性化合物领域,Shahana和Yardily(2020年)合成了具有噻吩和噻唑基团的新型化合物,表现出显著的抗菌活性。该研究利用计算方法分析了化合物的结构并预测了它们的生物活性,表明了4-(噻吩-2-基)噻唑-2-羧酸衍生物在开发新的抗菌剂方面的潜力 (Shahana & Yardily, 2020)。

属性

IUPAC Name |

4-thiophen-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)7-9-5(4-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZXZBRLUDDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610560 | |

| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-yl)thiazole-2-carboxylic acid | |

CAS RN |

847956-14-3 | |

| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。